molecular formula C13H13NS B14631164 Benzenethiol, 2-[(phenylmethyl)amino]- CAS No. 52797-55-4

Benzenethiol, 2-[(phenylmethyl)amino]-

Cat. No.: B14631164
CAS No.: 52797-55-4
M. Wt: 215.32 g/mol
InChI Key: FCGFVJCYIBUCCF-UHFFFAOYSA-N
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Description

Benzenethiol, 2-[(phenylmethyl)amino]- (IUPAC name: 2-[(Benzylamino)methyl]benzenethiol) is a sulfur-containing aromatic compound characterized by a benzenethiol core substituted with a benzylamino group at the 2-position. Its systematic naming follows CAS conventions, where substituents are prioritized based on functional group hierarchy and positional numbering .

Properties

CAS No.

52797-55-4

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(benzylamino)benzenethiol

InChI

InChI=1S/C13H13NS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2

InChI Key

FCGFVJCYIBUCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2S

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 2-[(phenylmethyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzenethiol, 2-[(phenylmethyl)amino]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various aromatic compounds .

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes. It may also be used in the development of biochemical assays .

Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of Benzenethiol, 2-[(phenylmethyl)amino]-. It may have applications in drug development, particularly in targeting specific molecular pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzenethiol, 2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The phenylmethylamino group may also interact with various receptors and signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenethiol Derivatives

a) 2-(Bis(aryl)amino)benzenethiols
  • Example: 2-(Bis(3-methoxyphenyl)amino)benzenethiol (Entry 14, 68% yield) and 2-(Bis(4-methoxyphenyl)amino)benzenethiol (Entry 16, 61% yield) .
  • Comparison :
    • Substituent Effects : Methoxy groups at meta- or para-positions on the aryl rings modulate electronic properties, influencing reactivity and yield in CuFe2O4-catalyzed ring-opening reactions.
    • Synthetic Efficiency : Para-substitution (Entry 16) shows reduced yield compared to ortho-substitution (Entry 15, 77% yield), likely due to steric hindrance or electronic effects .
b) 2-((Heterocyclic)amino)benzenethiols
  • Example: 2-(((1,3,4-Oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzenethiol .
  • Comparison :
    • Functional Groups : The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, making this derivative a candidate for anticancer studies.
    • Biological Activity : Tubulin inhibition activity is attributed to the oxadiazole moiety, absent in the parent compound .

Simple Benzenethiol Analogues

a) Benzenemethanethiol (α-Toluenethiol)
  • Structure : C6H5-CH2-SH.
  • Historically renamed under CAS conventions to eliminate trivial names like "α-Toluenethiol" .
b) 2-Ethylbenzenethiol
  • Structure : C6H5-SH with an ethyl (-CH2CH3) substituent at the 2-position.
  • Comparison: Physical Properties: Higher hydrophobicity compared to the amino-substituted derivative due to the absence of polar amine groups .

Sulfur-Free Analogues

a) N-[2-(Diethylamino)ethyl]-2-phenylacetamide
  • Structure: Combines an acetamide backbone with diethylamino and phenyl groups.
  • Comparison :
    • Application : Used in pharmacology for its amine functionality but lacks the thiol group’s redox activity .

Key Data Tables

Table 2: Functional Group Impact on Properties

Compound Type Key Functional Groups Key Properties/Applications
Amino-substituted thiols -SH, -NH-CH2-C6H5 Catalysis, drug design
Methoxy-substituted thiols -OCH3 Enhanced electronic modulation
Heterocyclic-amino thiols Oxadiazole, -CF3 Anticancer activity
Simple alkyl thiols -CH2CH3 Industrial solvents, fragrances

Research Findings and Trends

  • Synthetic Versatility: Amino and aryl substitutions on benzenethiols enable tailored reactivity, as seen in CuFe2O4-catalyzed reactions (yields: 61–77%) .
  • Biological Relevance : Derivatives with heterocycles (e.g., oxadiazole) exhibit promising anticancer activity, highlighting the importance of auxiliary functional groups .
  • Nomenclature Consistency: CAS naming conventions prioritize systematic descriptors over trivial names (e.g., "Benzenemethanethiol" replacing "α-Toluenethiol") .

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